REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([CH3:7])=[CH:5][C:4]([C:8]2[O:12][N:11]=[C:10]([C:13]([O:15]CC)=[O:14])[N:9]=2)=[N:3]1.[OH-].[Na+]>C(O)C>[CH3:1][N:2]1[C:6]([CH3:7])=[CH:5][C:4]([C:8]2[O:12][N:11]=[C:10]([C:13]([OH:15])=[O:14])[N:9]=2)=[N:3]1 |f:1.2|
|
Name
|
|
Quantity
|
0.285 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C=C1C)C1=NC(=NO1)C(=O)OCC
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solution
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 60° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
Ethanol was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with MTBE
|
Type
|
TEMPERATURE
|
Details
|
The mixture was again cooled with an ice bath
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to RT
|
Type
|
ADDITION
|
Details
|
Water, MTBE and DCM were added
|
Type
|
DISSOLUTION
|
Details
|
the precipitate did not dissolve
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=C1C)C1=NC(=NO1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.336 g | |
YIELD: CALCULATEDPERCENTYIELD | 133.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |